

# Application Notes and Protocols: Oxolane-2-carbonyl Chloride in Pharmaceutical Intermediate Synthesis

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## Compound of Interest

Compound Name: Oxolane-2-carbonyl chloride

Cat. No.: B1296549

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These application notes provide a comprehensive overview of the use of **oxolane-2-carbonyl chloride**, also known as tetrahydrofuran-2-carbonyl chloride, as a key reagent in the synthesis of pharmaceutical intermediates. This document includes detailed experimental protocols, reaction parameters, and safety information.

## Introduction

**Oxolane-2-carbonyl chloride** is a versatile acylating agent employed in the synthesis of a variety of complex organic molecules. Its utility in pharmaceutical chemistry stems from the presence of the tetrahydrofuran (oxolane) moiety, a common structural motif in many biologically active compounds, and the reactive acid chloride function, which readily participates in nucleophilic substitution reactions. This combination allows for the straightforward introduction of the oxolane ring system into a target molecule, often a crucial step in the construction of a pharmaceutical intermediate.

The primary reactions of **oxolane-2-carbonyl chloride** involve nucleophilic attack at the carbonyl carbon by heteroatoms such as nitrogen (in amines) or oxygen (in alcohols) to form the corresponding amides and esters, respectively<sup>[1]</sup>. These reactions are typically high-yielding and can be performed under mild conditions.



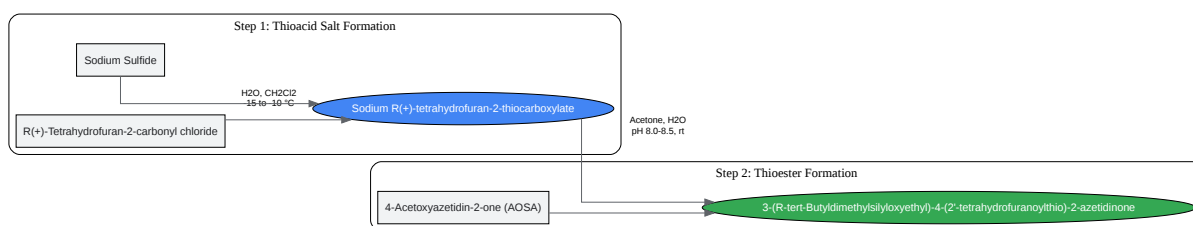
## Applications in Pharmaceutical Intermediate Synthesis

A significant application of **oxolane-2-carbonyl chloride** is in the synthesis of intermediates for beta-lactam antibiotics. Specifically, the enantiomerically pure R(+)-Tetrahydrofuran-2-carbonyl chloride is a key starting material for the synthesis of an intermediate used in the production of Faropenem, a broad-spectrum oral antibiotic.

### Synthesis of a Faropenem Intermediate

R(+)-Tetrahydrofuran-2-carbonyl chloride is utilized to introduce a side chain onto the azetidinone core, a critical step in the synthesis of Faropenem. The reaction involves the formation of a thioester, which is a common strategy in the synthesis of penem and carbapenem antibiotics.

The overall workflow for the synthesis of the key thioester intermediate is depicted below:



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Caption: Synthesis of a key Faropenem intermediate.



## Experimental Protocols

The following protocols are based on procedures outlined in the synthesis of a Faropenem intermediate[2][3].

### Preparation of R(+)-Tetrahydrofuran-2-carbonyl chloride

This initial step involves the conversion of the corresponding carboxylic acid to the acid chloride.

Materials:

- R(+)-Tetrahydrofuran-2-carboxylic acid
- Thionyl chloride
- Dichloromethane (DCM)

Procedure:

- Dissolve R(+)-Tetrahydrofuran-2-carboxylic acid (100 g) in dichloromethane (300 mL).
- Slowly add thionyl chloride (80 mL) to the solution over 5 minutes.
- Stir the reaction mixture for 2 hours at 30-35 °C.
- Remove excess thionyl chloride and dichloromethane under vacuum at 40 °C.
- The crude R(+)-Tetrahydrofuran-2-carbonyl chloride is typically used directly in the next step without further purification.

### Synthesis of Sodium R(+)-tetrahydrofuran-2-thiocarboxylate

Materials:

- R(+)-Tetrahydrofuran-2-carbonyl chloride (from step 3.1)
- Sodium sulfide



- Purified water
- Dichloromethane (DCM)

Procedure:

- Prepare a solution of sodium sulfide (85 g) in purified water (360 mL) and dichloromethane (450 mL).
- Cool the solution to -15 to -10 °C.
- Add the crude R(+)-Tetrahydrofuran-2-carbonyl chloride (95 g) to the cooled solution over 30 minutes, maintaining the temperature between -15 and -10 °C.
- Stir the reaction mixture at -15 to -10 °C for 1 hour.
- After reaction completion, separate the organic (DCM) layer. The aqueous layer contains the sodium salt of the thioacid.

## Synthesis of the Azetidinone Thioester Intermediate

Materials:

- Aqueous solution of Sodium R(+)-tetrahydrofuran-2-thiocarboxylate (from step 3.2)
- 4-Acetoxyazetidin-2-one (AOSA)
- Acetone
- Toluene
- Saturated sodium bicarbonate solution
- Purified water

Procedure:

- To the aqueous solution of sodium R(+)-tetrahydrofuran-2-thiocarboxylate, add acetone.



- Adjust the pH of the solution to 8.0-8.5 using a saturated sodium bicarbonate solution.
- Add a solution of 4-acetoxiazetidin-2-one (AOSA) in acetone.
- Stir the reaction mixture at room temperature, maintaining the pH between 8.0 and 8.5 with the addition of sodium bicarbonate solution as needed.
- Upon completion of the reaction, extract the product into toluene.
- Wash the combined toluene layers with saturated sodium bicarbonate solution and then with purified water.
- The resulting toluene layer containing the desired thioester intermediate can be concentrated under vacuum and used in the subsequent synthetic steps.

## Quantitative Data Summary

Step	Product	Starting Material	Yield (%)	Purity (%)	Reference
Acid Chloride Formation	R(+)-Tetrahydrofuran-2-carbonyl chloride	R(+)-Tetrahydrofuran-2-carboxylic acid	>95	Crude	<a href="#">[2]</a>
Thioacid Salt Formation	Sodium R(+)-tetrahydrofuran-2-thiocarboxylate	R(+)-Tetrahydrofuran-2-carbonyl chloride	High	In solution	<a href="#">[2]</a> <a href="#">[3]</a>
Thioester Formation	3-(R-tert-Butyldimethylsilyloxyethyl)-4-(2'-tetrahydrofuran-2-ylthio)-2-azetidinone	4-Acetoxiazetidin-2-one & Thioacid Salt	Good	>95	<a href="#">[2]</a> <a href="#">[3]</a>



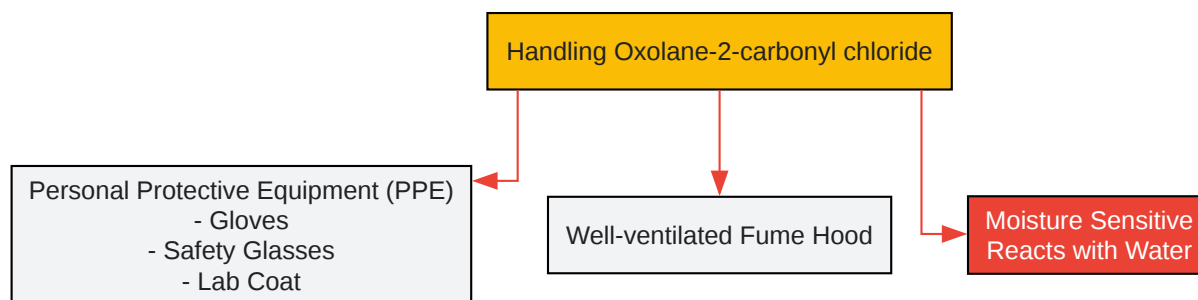
## Safety and Handling

**Oxolane-2-carbonyl chloride** is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It reacts exothermically with water, releasing hydrochloric acid fumes<sup>[1]</sup>.

### Emergency Procedures:

- Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
- Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.



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Caption: Key safety precautions for handling **oxolane-2-carbonyl chloride**.



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## References

- 1. Buy Oxolane-2-carbonyl chloride | 52449-98-6 [smolecule.com]
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